molecular formula C13H9ClF3N3O2 B13086631 N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide

Cat. No.: B13086631
M. Wt: 331.68 g/mol
InChI Key: COARODGFUNVPTO-UHFFFAOYSA-N
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Description

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide (CAS No. 263161-24-6) is a heterocyclic compound with the molecular formula C₁₃H₉ClF₃N₃O₂ and a molecular weight of 331.68 g/mol . It features a pyridinyl ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked via an ether bridge to a phenyl ring. The phenyl ring is further functionalized with a formimidamide group (-NH-C(=NH)-OH). This compound is primarily utilized as a building block in medicinal chemistry and combinatorial synthesis due to its reactive amidine moiety and aromatic substituents, which are critical for modulating biological activity .

Properties

Molecular Formula

C13H9ClF3N3O2

Molecular Weight

331.68 g/mol

IUPAC Name

N'-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-hydroxymethanimidamide

InChI

InChI=1S/C13H9ClF3N3O2/c14-11-5-8(13(15,16)17)6-18-12(11)22-10-3-1-9(2-4-10)19-7-20-21/h1-7,21H,(H,19,20)

InChI Key

COARODGFUNVPTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CNO)OC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide involves several steps. One common method includes the reaction of a trifluoromethyl pyridine derivative with a chlorinated phenyl compound. The reaction conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions. Common reagents and conditions for these reactions include the use of catalysts, specific temperatures, and solvents like ethanol or acetonitrile. .

Scientific Research Applications

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N’-hydroxyformimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors. The pathways involved can vary depending on the application, but generally, the compound’s unique structure allows it to interact effectively with its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several derivatives, particularly in the pyridinyl and amidine functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Features Potential Application
N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide C₁₃H₉ClF₃N₃O₂ 331.68 Formimidamide, pyridinyl-oxy-phenyl linkage Medicinal chemistry
(Z)-N'-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-[(2,4-dichlorophenyl)sulfanyl]ethanimidamide C₁₄H₈Cl₃F₃N₄OS 449.67 Ethanimidamide, sulfanyl group Undisclosed
N'-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetyl)-N,N-dimethylhydrazonoformamide C₁₂H₁₂ClF₃N₆O 356.71 Hydrazonoformamide, dimethylamino substituent Undisclosed
Fluazuron C₂₀H₁₀Cl₂F₅N₃O₃ 502.12 Trifluoromethylpyridinyl, urea linkage Acaricide

Functional Group Impact on Physicochemical Properties

Formimidamide vs.

Substituent Effects on Pyridinyl Ring :

  • The 3-chloro-5-trifluoromethylpyridinyl group is conserved across all analogs, suggesting resistance to metabolic degradation due to the electron-withdrawing trifluoromethyl group .
  • The ether linkage in the target compound contrasts with the sulfanyl or acetyl linkages in analogs, influencing electronic distribution and steric accessibility .

Biological Activity

N-(4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)-N'-hydroxyformimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a hydroxyl formimidamide group connected to a phenyl ring that is further substituted with a chloro-trifluoromethyl pyridine moiety. Its molecular formula is C15H13ClF3N2O2C_{15}H_{13}ClF_3N_2O_2, and it has a molecular weight of approximately 383.68 g/mol. The presence of electron-withdrawing groups like trifluoromethyl significantly influences its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse biological activities, including:

  • Antitumor Activity : Several derivatives of the compound have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of the trifluoromethyl group enhances activity against certain pathogens, including Chlamydia species.

Antitumor Activity

A study highlighted the cytotoxic effects of related compounds on multiple cancer cell lines. For instance, derivatives showed IC50 values ranging from 5 to 50 µM against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BCaCo-220
Compound C3T3-L125
Compound DH9c230

Antimicrobial Activity

The trifluoromethyl group in the compound has been linked to enhanced antimicrobial properties. Specifically, studies have shown that derivatives exhibit selective inhibition against Chlamydia, with IC50 values as low as 5.2 µg/mL for some analogs.

Table 2: Antimicrobial Activity Against Chlamydia

CompoundIC50 (µg/mL)Selectivity
Compound E5.2High
Compound F10Moderate
Compound G15Low

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound may alter normal cellular functions.

Case Studies

A notable case study involved testing this compound against a panel of cancer cell lines, which demonstrated its potential as an anticancer agent. The study reported significant reductions in cell viability at concentrations correlating with the structural modifications made to the parent compound.

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